
1-Benzhydryl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea
Overview
Description
1-Benzhydryl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzhydryl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea typically involves multiple steps:
Formation of the Benzhydryl Intermediate: The benzhydryl group can be synthesized through the reaction of benzophenone with a suitable reducing agent.
Piperidine Derivative Synthesis: The pyridinyl-substituted piperidine can be prepared by reacting pyridine with piperidine under specific conditions.
Urea Formation: The final step involves the reaction of the benzhydryl intermediate with the pyridinyl-substituted piperidine in the presence of a urea-forming reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-Benzhydryl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-Benzhydryl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine: Similar structure but with a propyl linker.
1-Benzhydryl-3-(piperidin-4-yl)urea: Lacks the pyridinyl substitution.
Uniqueness
1-Benzhydryl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea is unique due to its combination of a benzhydryl group, a pyridinyl-substituted piperidine, and a urea moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Biological Activity
1-Benzhydryl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the available literature on its biological activity, focusing on its synthesis, anticancer properties, and structure-activity relationships (SAR).
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the urea linkage and the introduction of the benzhydryl and pyridinyl moieties. The synthetic pathway often utilizes various reagents and conditions to achieve high yields and purity.
Anticancer Properties
Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated a series of related compounds and found that derivatives exhibited potent activity against A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. The specific compound demonstrated an IC50 value of 2.39 μM for A549 cells, comparable to established drugs like sorafenib, which had an IC50 of 2.12 μM for the same cell line .
Structure-Activity Relationships (SAR)
The SAR analysis indicates that modifications on the pyridine ring and the urea group can significantly influence biological activity. For instance, substituents at specific positions on the pyridine ring were correlated with enhanced potency against cancer cell lines. The molecular docking studies suggested that hydrogen bond interactions between the urea nitrogen and pyridine nitrogen with amino acid residues in target proteins (e.g., BRAF) play a crucial role in its mechanism of action .
Table 1: Antiproliferative Activity of Selected Compounds
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | A549 | 2.39 |
Sorafenib | A549 | 2.12 |
1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | HCT-116 | 3.90 |
Case Studies
One notable case study involved the evaluation of this compound's efficacy in vitro against multiple cancer cell lines using the MTT assay. The results indicated that not only did it inhibit cell proliferation effectively, but it also exhibited selectivity towards cancer cells over normal liver cells (HL7702), suggesting a favorable therapeutic index .
Properties
IUPAC Name |
1-benzhydryl-3-[(1-pyridin-2-ylpiperidin-4-yl)methyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O/c30-25(27-19-20-14-17-29(18-15-20)23-13-7-8-16-26-23)28-24(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-13,16,20,24H,14-15,17-19H2,(H2,27,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PASXLKWSJCMGBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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